molecular formula C16H24N2O3 B3023219 N-(3,5-dimethoxybenzyl)-4-methylpiperidine-4-carboxamide CAS No. 1142210-53-4

N-(3,5-dimethoxybenzyl)-4-methylpiperidine-4-carboxamide

Cat. No. B3023219
M. Wt: 292.37 g/mol
InChI Key: DRAAJXSKTTYXHJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of carboxamide derivatives is a topic of interest due to their potential biological activities. In the first study, a series of 2-substituted 6-methyl-1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carboxylic acids were synthesized through the reaction of 4-dimethylaminomethylene-6-methyl-4H-pyrano[4,3-b]quinoline-1,3-dione with various primary amines. The resulting 4-N-[2-(dimethylamino)ethyl]carboxamides exhibited significant cytotoxic properties against several cancer cell lines, with some compounds showing IC(50) values less than 10 nM. Notably, two derivatives were found to be curative in a mouse model of colon 38 tumors at a dose of 3.9 mg/kg .

In another approach, niobium pentachloride was used to mediate the conversion of carboxylic acids to carboxamides under mild conditions. This method facilitated the synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinoline alkaloid structures, specifically through benzylic lithiation of N-methyl-3,4-dimethoxy-2-(4'-methoxybenzyl)benzamide .

Molecular Structure Analysis

The third paper provides insight into the molecular structure of a carboxamide derivative. The compound 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide was synthesized and its crystal structure was analyzed using single crystal X-ray diffraction. It was found to crystallize in the triclinic crystal system with specific unit cell parameters. The stability of the crystal and molecular structure is attributed to the N-H...O and C-H...O hydrogen bond interactions, which are crucial for the compound's conformation and properties .

Chemical Reactions Analysis

The studies mentioned do not provide extensive details on the chemical reactions of "N-(3,5-dimethoxybenzyl)-4-methylpiperidine-4-carboxamide" specifically. However, the synthesis methods and the reactivity of similar carboxamide derivatives suggest that these compounds can be synthesized through reactions involving primary amines and carboxylic acids, with the potential for further functionalization through reactions such as benzylic lithiation .

Physical and Chemical Properties Analysis

The physical and chemical properties of the carboxamide derivatives are not extensively discussed in the provided papers. However, the cytotoxic activities of these compounds indicate that they have significant biological relevance. The crystal structure analysis of a related carboxamide derivative provides some insight into the physical properties, such as crystal system and unit cell parameters, which can influence the compound's solubility, stability, and reactivity .

Scientific Research Applications

Application 1: Sonocatalytic Activity of Porous Carbonaceous Materials

  • Summary of Application : This research investigated the use of N-doped or non-doped carbonaceous materials as alternatives to scarce, economically sensitive metal-based catalysts for the selective oxidation of 4-Hydroxy-3,5 dimethoxybenzyl alcohol .
  • Methods of Application : Diverse carbons were synthesized using a hard-template technique and subjected to sonication at frequencies of 22, 100, 500, and 800 kHz with a 50% amplitude .
  • Results or Outcomes : The sonochemical reaction catalytic tests considerably increased the catalytic activity of C-meso (non-doped mesoporous carbon material). The scavenger test showed a radical formation when this catalyst was used .

Application 2: Synthesis of [n]rotaxanes

  • Summary of Application : 3,5-Dimethoxybenzylamine was used in the synthesis of well-defined, homogeneous [n]rotaxanes (n up to 11) by a template-directed thermodynamic clipping approach .
  • Results or Outcomes : The outcome of this application is the successful synthesis of [n]rotaxanes, which are a type of mechanically interlocked molecular architecture .

Safety And Hazards

This involves understanding the safety measures that need to be taken while handling the compound and the possible hazards it might pose to health and the environment.


Future Directions

This involves predicting or suggesting further studies that can be done based on the known properties and uses of the compound.


Please consult with a chemical database or a chemistry professional for more specific information. If you have any other questions or need further clarification, feel free to ask!


properties

IUPAC Name

N-[(3,5-dimethoxyphenyl)methyl]-4-methylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-16(4-6-17-7-5-16)15(19)18-11-12-8-13(20-2)10-14(9-12)21-3/h8-10,17H,4-7,11H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRAAJXSKTTYXHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNCC1)C(=O)NCC2=CC(=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dimethoxybenzyl)-4-methylpiperidine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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